molecular formula C12H9BrN4O4 B14195801 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine CAS No. 896736-82-6

1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B14195801
CAS No.: 896736-82-6
M. Wt: 353.13 g/mol
InChI Key: QMZYFGSLMOIFHR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of a bromophenyl group and a dinitrophenyl group attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of amino derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide
  • Reducing agents: Tin(II) chloride, iron powder
  • Solvents: Ethanol, methanol, acetic acid

Major Products Formed:

  • Nitroso derivatives
  • Nitro derivatives
  • Amino derivatives
  • Substituted phenyl derivatives

Scientific Research Applications

1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the inhibition of specific enzymes or modulation of receptor activity. The presence of the bromophenyl and dinitrophenyl groups contributes to its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-(2,4-dinitrophenyl)hydrazine
  • 1-(4-Methylphenyl)-2-(2,4-dinitrophenyl)hydrazine
  • 1-(4-Nitrophenyl)-2-(2,4-dinitrophenyl)hydrazine

Comparison: 1-(4-Bromophenyl)-2-(2,4-dinitrophenyl)hydrazine is unique due to the presence of the bromine atom in the bromophenyl group, which imparts distinct chemical and physical properties. Compared to its chlorinated, methylated, or nitrated analogs, the brominated compound may exhibit different reactivity, solubility, and biological activity. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets and its overall stability.

Properties

CAS No.

896736-82-6

Molecular Formula

C12H9BrN4O4

Molecular Weight

353.13 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(2,4-dinitrophenyl)hydrazine

InChI

InChI=1S/C12H9BrN4O4/c13-8-1-3-9(4-2-8)14-15-11-6-5-10(16(18)19)7-12(11)17(20)21/h1-7,14-15H

InChI Key

QMZYFGSLMOIFHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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